

## A Comparative Review of TYK2 Inhibitors: Deucravacitinib, Ropsacitinib, and Brepocitinib

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For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for immune-mediated inflammatory diseases is rapidly evolving with the advent of targeted therapies. Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a pivotal therapeutic target due to its crucial role in mediating signaling pathways of key pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1][2] This guide provides a comprehensive comparison of three prominent TYK2 inhibitors—deucravacitinib, ropsacitinib, and brepocitinib—focusing on their distinct mechanisms of action, selectivity profiles, and supporting experimental data.

### **Mechanism of Action: A Tale of Two Domains**

TYK2 inhibitors can be broadly classified into two categories based on their binding site and mechanism of action: allosteric inhibitors and orthosteric inhibitors.[3][4]

- Deucravacitinib (Sotyktu<sup>™</sup>) is a first-in-class, oral, allosteric TYK2 inhibitor.[3] It uniquely targets the regulatory pseudokinase (JH2) domain of TYK2. By binding to this domain, deucravacitinib locks the enzyme in an inactive conformation, preventing its activation and subsequent downstream signaling.[5][6] This allosteric inhibition confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][7]
- Ropsacitinib (PF-06826647) and Brepocitinib (PF-06700841) are orthosteric inhibitors that target the highly conserved adenosine triphosphate (ATP) binding site within the catalytic (JH1) domain.[3][4] This mechanism is shared with broader JAK inhibitors. Ropsacitinib is a



dual inhibitor of TYK2 and JAK2, while brepocitinib inhibits both TYK2 and JAK1.[4][8][9] Their action is competitive with ATP, directly blocking the kinase's phosphorylation activity.[4]

# Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of deucravacitinib, ropsacitinib, and brepocitinib against the JAK family kinases. It is important to note that direct comparison of IC50 values across different studies and assay formats should be done with caution due to potential variability.

Table 1: Biochemical IC50 Values of TYK2 Inhibitors

Inhibitor	Target	Mechanism	IC50 (nM)	Source(s)
Deucravacitinib	TYK2 (JH2)	Allosteric	0.2	[10]
TYK2 (JH1)	Allosteric	>10,000	[11]	
JAK1 (JH1)	Allosteric	>10,000	[11]	
JAK2 (JH1)	Allosteric	>10,000	[11]	
JAK3 (JH1)	Allosteric	>10,000	[11]	
Ropsacitinib	TYK2 (JH1)	Orthosteric	17	[3]
JAK1 (JH1)	Orthosteric	383	[3]	
JAK2 (JH1)	Orthosteric	74	[3]	
JAK3 (JH1)	Orthosteric	>10,000	[11]	
Brepocitinib	TYK2 (JH1)	Orthosteric	23	[1][12]
JAK1 (JH1)	Orthosteric	17	[1][12]	
JAK2 (JH1)	Orthosteric	77	[1][12]	
JAK3 (JH1)	Orthosteric	6,490	[1]	



IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% in biochemical assays.

Table 2: Cellular IC50 Values from Human Whole Blood Assays

Inhibitor	Pathway (Primary Kinase Dependence)	IC50 (nM)	Source(s)
Deucravacitinib	IL-12/IL-23 (TYK2)	13	[10]
IL-6 (JAK1/2)	>8,500	[5]	_
GM-CSF (JAK2)	>8,300	[5]	_
Brepocitinib	IL-12 (TYK2/JAK2)	65	[1]
IL-23 (TYK2/JAK2)	120	[1]	
IL-6 (JAK1/TYK2)	641	[1]	_
EPO (JAK2)	577	[1]	_

Cellular IC50 values reflect the inhibitor's potency in a more physiologically relevant environment, measuring the inhibition of specific cytokine signaling pathways.

## **Clinical Efficacy in Plaque Psoriasis**

Clinical trials have demonstrated the efficacy of these TYK2 inhibitors in treating moderate-to-severe plaque psoriasis.

Table 3: Key Phase 3 Clinical Trial Results in Psoriasis (Week 16)

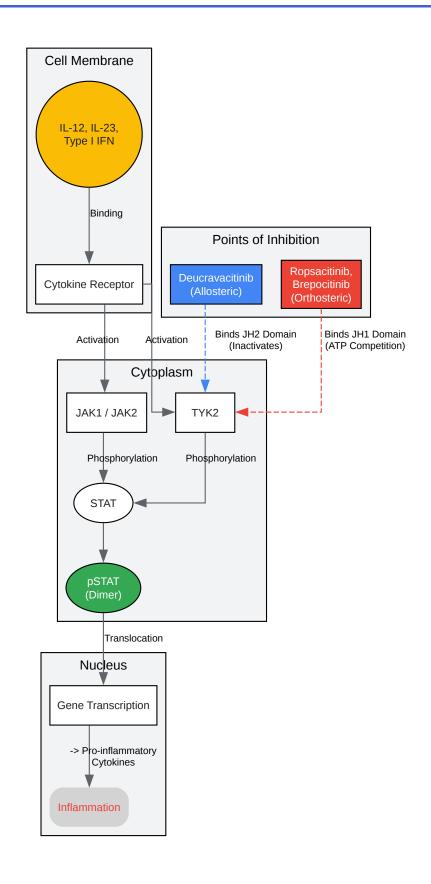


Inhibitor	Trial	PASI 75 Response	sPGA 0/1 Response	Comparator (PASI 75)	Source(s)
Deucravacitin ib 6mg QD	POETYK PSO-1	58%	54%	Placebo (13%), Apremilast (35%)	
POETYK PSO-2	53%	50%	Placebo (9%), Apremilast (40%)	[6]	
Ropsacitinib 400mg QD	Phase 2b	46.5% (PASI 90)	N/A	Placebo (N/A)	
Brepocitinib 60mg QD	Phase 2a	~74% (PASI 75)	N/A	Placebo (~14%)	

PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index score. sPGA 0/1: static Physician's Global Assessment of clear or almost clear.

## **Signaling Pathways and Experimental Workflows**

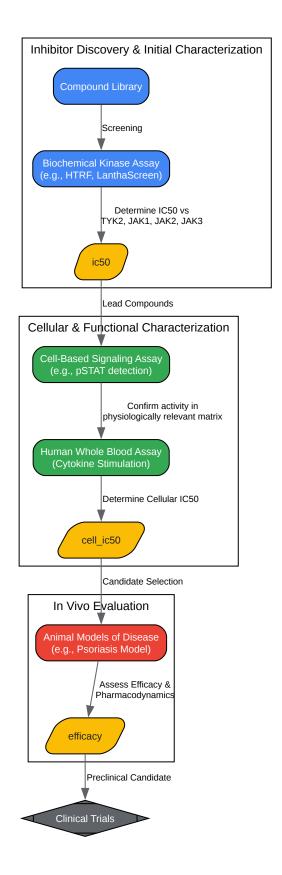




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Caption: TYK2 signaling pathway and points of inhibition.





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Caption: Experimental workflow for TYK2 inhibitor evaluation.



### **Experimental Protocols**

# Key Experiment: Biochemical Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.

### Methodology:

- Reagents: Purified recombinant human TYK2 (or other JAK) enzyme, a universal kinase substrate (e.g., ULight<sup>™</sup>-peptide), ATP, HTRF detection reagents (e.g., Europium cryptatelabeled anti-phospho-substrate antibody).
- Procedure: a. The inhibitor is serially diluted to various concentrations in an appropriate buffer. b. The purified TYK2 enzyme is incubated with the different concentrations of the inhibitor in a microplate. c. The kinase reaction is initiated by the addition of a mixture of the kinase substrate and ATP. d. The reaction is allowed to proceed for a specific time at room temperature. e. The reaction is stopped, and the HTRF detection reagents are added. f. After another incubation period, the plate is read on an HTRF-compatible reader, measuring the ratio of fluorescence at two different wavelengths.
- Data Analysis: The amount of phosphorylated substrate is proportional to the HTRF signal.
  The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

# Key Experiment: Cell-Based Cytokine Signaling Assay (Phospho-STAT Detection)

Objective: To measure the ability of an inhibitor to block a specific cytokine-induced signaling pathway in a cellular context.

#### Methodology:

 Cell System: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells).



- Procedure: a. Cells are pre-incubated with serial dilutions of the TYK2 inhibitor. b. The cells are then stimulated with a specific cytokine to activate the target pathway (e.g., IL-23 to activate the TYK2/JAK2-STAT3 pathway). c. After a short stimulation period, the cells are fixed and permeabilized to allow intracellular antibody staining. d. The cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., anti-pSTAT3). e. The level of pSTAT is quantified on a per-cell basis using flow cytometry.
- Data Analysis: The inhibition of STAT phosphorylation is measured relative to stimulated cells without an inhibitor. The cellular IC50 is determined by plotting the percent inhibition of the pSTAT signal against the inhibitor concentration.[2][9]

### Conclusion

The development of TYK2 inhibitors marks a significant advancement in the targeted treatment of autoimmune diseases. Deucravacitinib's unique allosteric mechanism provides a high degree of selectivity for TYK2, which may translate to an improved safety profile compared to less selective, orthosteric JAK inhibitors.[4] Ropsacitinib and brepocitinib, as dual TYK2/JAK2 and TYK2/JAK1 inhibitors respectively, also demonstrate potent inhibition of key inflammatory pathways. The choice of inhibitor for therapeutic development will likely depend on the specific disease indication and the desired balance between broad-spectrum immunosuppression and targeted pathway inhibition. The ongoing and future clinical trials for these and other emerging TYK2 inhibitors will further elucidate their long-term efficacy and safety, ultimately defining their place in the therapeutic armamentarium.

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